

In-Depth Technical Guide: C3-Amide-C4-NH2 (N-(4-aminobutyl)butanamide)

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Compound of Interest

Compound Name: C3-Amide-C4-NH2

Cat. No.: B12404312

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the core properties, synthesis, and potential applications of the bifunctional linker molecule **C3-Amide-C4-NH2**, also known by its IUPAC name, N-(4-aminobutyl)butanamide.

Core Molecule Data

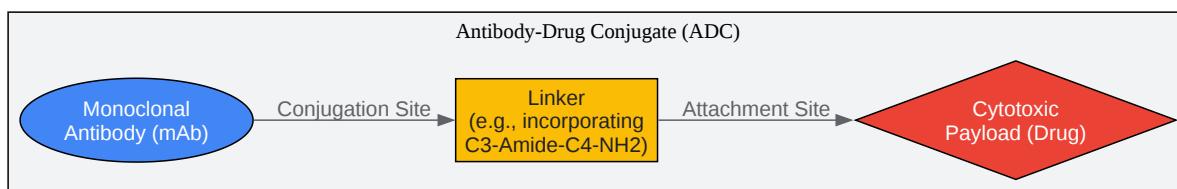
The fundamental properties of **C3-Amide-C4-NH2** are summarized below. This molecule is characterized by a butanamide group (C3-Amide) and a terminal primary amine on a butyl chain (C4-NH2), making it a valuable bifunctional linker in chemical synthesis and bioconjugation.

Property	Value	Citation(s)
Molecular Formula	C ₈ H ₁₈ N ₂ O	[1] [2] [3]
Molecular Weight	158.24 g/mol	[1] [2]
IUPAC Name	N-(4-aminobutyl)butanamide	
Synonyms	C3-Amide-C4-NH2, N-butyrylputrescine	
CAS Number	65389-82-4	

Application in Bioconjugation: The Role of Linkers

Molecules like N-(4-aminobutyl)butanamide serve as critical linkers in the construction of complex bioconjugates, most notably in the field of Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapies designed to deliver a potent cytotoxic drug specifically to cancer cells. The linker's role is twofold: it must securely attach the cytotoxic payload to the monoclonal antibody (mAb) while it circulates in the bloodstream, and then facilitate the release of the payload once the ADC has been internalized by the target cancer cell.

The bifunctional nature of N-(4-aminobutyl)butanamide, with a stable amide bond and a reactive primary amine, allows it to be incorporated into larger, more complex linker structures used in these therapeutic agents.



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General structure of an Antibody-Drug Conjugate (ADC).

Experimental Protocols: Synthesis of N-(4-aminobutyl)butanamide

The synthesis of N-(4-aminobutyl)butanamide can be achieved through a standard amidation reaction. A common and effective method is the coupling of a carboxylic acid (or its activated form) with a primary amine. The following protocol describes a representative one-pot synthesis using a protected diamine and a carboxylic acid, followed by deprotection.

Objective: To synthesize N-(4-aminobutyl)butanamide from butanoic acid and a mono-protected 1,4-diaminobutane.

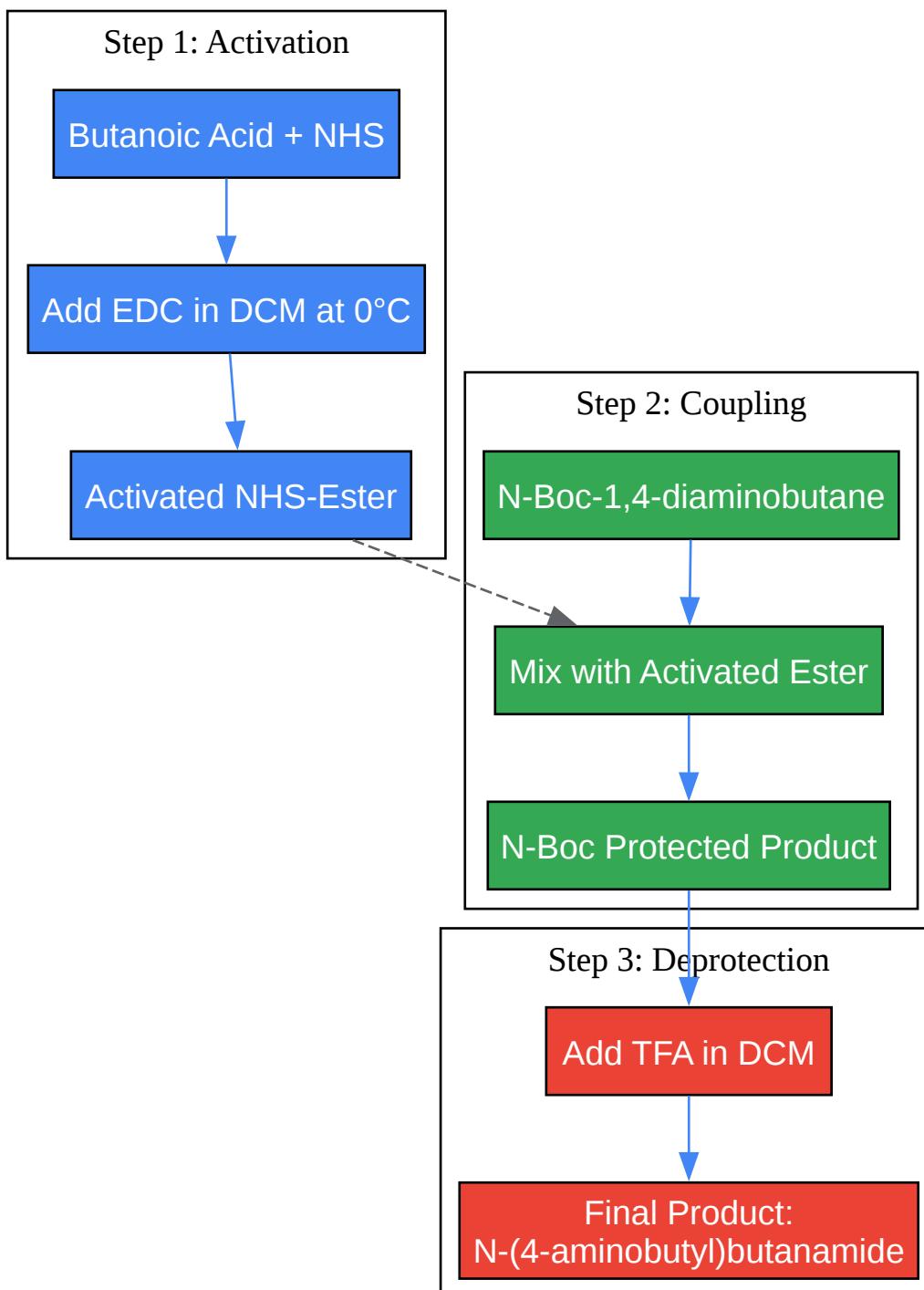
Materials:

- Butanoic acid
- N-Boc-1,4-diaminobutane (mono-protected putrescine)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-Hydroxysuccinimide (NHS)
- Anhydrous Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Standard laboratory glassware and magnetic stirrer

Methodology:

- Activation of Carboxylic Acid:
 - Dissolve butanoic acid (1.0 eq) and N-Hydroxysuccinimide (NHS, 1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
 - Cool the mixture to 0°C in an ice bath.
 - Slowly add EDC (1.2 eq) to the stirring solution.
 - Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2-4 hours to form the NHS-ester intermediate.
- Amide Bond Formation:
 - In a separate flask, dissolve N-Boc-1,4-diaminobutane (1.0 eq) in anhydrous DCM.

- Slowly add the solution of the activated butanoic acid (NHS-ester) to the diamine solution.
- Allow the reaction to stir at room temperature overnight (12-18 hours).
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up and Purification of Protected Intermediate:
 - Once the reaction is complete, wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
 - Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc protected product.
 - Purify the crude product using column chromatography (silica gel) if necessary.
- Boc Deprotection:
 - Dissolve the purified N-Boc protected intermediate in DCM.
 - Add an excess of Trifluoroacetic acid (TFA) dropwise at 0°C.
 - Stir the mixture at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).
 - Remove the solvent and excess TFA under reduced pressure to yield the final product, N-(4-aminobutyl)butanamide, typically as a TFA salt.



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Proposed workflow for the synthesis of N-(4-aminobutyl)butanamide.

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References

- 1. Linkers Having a Crucial Role in Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Linkers Having a Crucial Role in Antibody–Drug Conjugates [mdpi.com]
- 3. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]
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